molecular formula C13H22N4O2 B2381091 Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate CAS No. 2138041-13-9

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2381091
CAS No.: 2138041-13-9
M. Wt: 266.345
InChI Key: WLDUJALIEIAAFY-NXEZZACHSA-N
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Description

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the pyrrolidine ring with the desired stereochemistry. This can be achieved through a series of reactions including cyclization and functional group transformations. The methylimidazole moiety is then introduced through a substitution reaction. Finally, the tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected amines or alcohols.

Scientific Research Applications

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler analog with similar protective group properties.

    N-Boc-pyrrolidine: Another compound with a tert-butyl carbamate group attached to a pyrrolidine ring.

    Methylimidazole derivatives: Compounds with similar imidazole moieties but different substituents.

Uniqueness

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate is unique due to its combination of a tert-butyl carbamate group, a stereochemically defined pyrrolidine ring, and a methylimidazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-6-14-5-9(10)11-7-15-8-17(11)4/h7-10,14H,5-6H2,1-4H3,(H,16,18)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDUJALIEIAAFY-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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